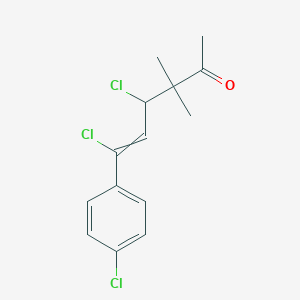
4,6-Dichloro-6-(4-chlorophenyl)-3,3-dimethylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-6-(4-chlorophenyl)-3,3-dimethylhex-5-en-2-one is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-6-(4-chlorophenyl)-3,3-dimethylhex-5-en-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a suitable precursor, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-6-(4-chlorophenyl)-3,3-dimethylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,6-Dichloro-6-(4-chlorophenyl)-3,3-dimethylhex-5-en-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-6-(4-chlorophenyl)-3,3-dimethylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,6-Dichloro-6-(4-chlorophenyl)-3,3-dimethylhex-5-en-2-one include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine atoms and the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88438-07-7 |
|---|---|
Molecular Formula |
C14H15Cl3O |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
4,6-dichloro-6-(4-chlorophenyl)-3,3-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C14H15Cl3O/c1-9(18)14(2,3)13(17)8-12(16)10-4-6-11(15)7-5-10/h4-8,13H,1-3H3 |
InChI Key |
IETAONLJUSZRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C(C=C(C1=CC=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


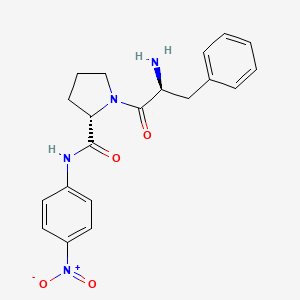
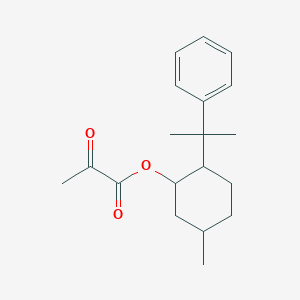
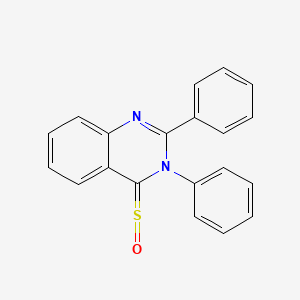
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
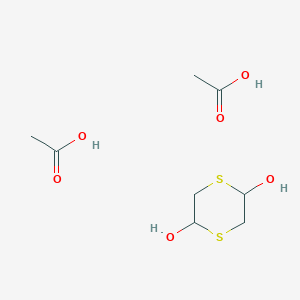
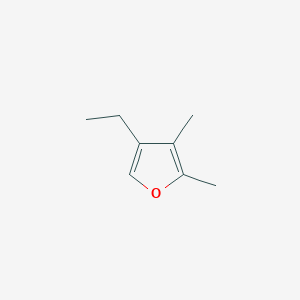
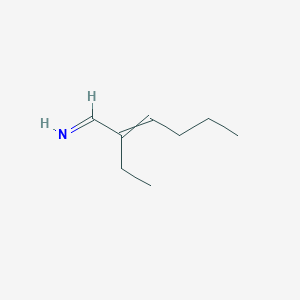
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
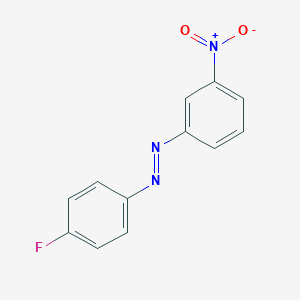
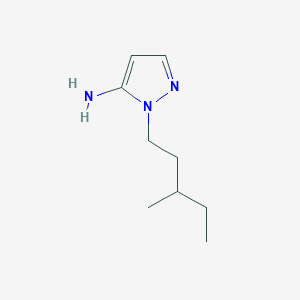
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)

